4-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
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Overview
Description
4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and trifluoromethyl groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the sulfonamide group.
Clemmensen Reduction: This reduction process converts the acyl group to an alkane.
Nitration and Subsequent Reduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes like carbonic anhydrase, which is relevant in the treatment of diseases such as glaucoma and epilepsy.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its effects on cellular processes.
Industrial Applications: It is used in the synthesis of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N- [3- (trifluoromethyl)phenyl]benzene-1-sulfonamide
- N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea
Uniqueness
4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methyl and trifluoromethyl groups
Properties
Molecular Formula |
C15H18F3N3O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-methyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide |
InChI |
InChI=1S/C15H18F3N3O2S/c1-11-4-6-13(7-5-11)24(22,23)19-8-3-9-21-12(2)10-14(20-21)15(16,17)18/h4-7,10,19H,3,8-9H2,1-2H3 |
InChI Key |
HJKAWODDMQQLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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